molecular formula C29H46O7 B12292656 Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate

Cat. No.: B12292656
M. Wt: 506.7 g/mol
InChI Key: VKXXPYARELKQOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate typically involves the esterification of ursodeoxycholic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C29H46O7

Molecular Weight

506.7 g/mol

IUPAC Name

methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3

InChI Key

VKXXPYARELKQOY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C

Origin of Product

United States

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